2,4,5-Trimethylaniline is an organic compound with the molecular formula C₉H₁₃N and a CAS number of 137-17-7. It appears as white crystals or beige powder and is characterized by the presence of three methyl groups attached to the aniline structure at the 2, 4, and 5 positions. This compound is notable for its aromatic properties and is classified as a tertiary amine due to the nitrogen atom bonded to three carbon atoms.
2,4,5-Trimethylaniline is insoluble in water but can react with acids, undergoing exothermic neutralization reactions to form salts and water . Its chemical structure contributes to its reactivity and potential applications in various fields, particularly in organic synthesis.
2,4,5-Trimethylaniline's mechanism of action depends on the specific reaction it's involved in.
It is used as a standard in HPLC analysis for the determination of aromatic amines formed after the reduction of azo colorants in toys, highlighting potential safety concerns in children's products [].
2,4,5-Trimethylaniline serves as a standard in LC-MS/MS analysis for the determination of aromatic amines present in mainstream waterpipe smoke, aiding research on the potential health risks associated with waterpipe tobacco use [].
Research indicates that 2,4,5-trimethylaniline exhibits various biological activities. It has been studied for its potential toxicity and carcinogenic properties. The compound has been listed under Proposition 65 due to concerns regarding its potential carcinogenic effects when exposed to humans . Additionally, studies have shown that it may have neurotoxic effects and could impact reproductive health .
Several methods have been developed for synthesizing 2,4,5-trimethylaniline:
2,4,5-Trimethylaniline serves multiple purposes across various industries:
Studies on the interactions of 2,4,5-trimethylaniline with other compounds reveal significant considerations for safety and efficacy:
In comparing 2,4,5-trimethylaniline with similar compounds such as 2,4-dimethylaniline and 2,6-dimethylaniline, several unique characteristics emerge:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4,5-Trimethylaniline | C₉H₁₃N | Three methyl groups; potential carcinogenicity |
2,4-Dimethylaniline | C₈H₁₁N | Two methyl groups; less toxic than its counterpart |
2,6-Dimethylaniline | C₈H₁₁N | Similar structure but different substitution pattern |
The uniqueness of 2,4,5-trimethylaniline lies in its specific arrangement of methyl groups which affects its reactivity and biological activity compared to other dimethylated anilines. This distinct configuration contributes to its specific applications and safety considerations in industrial use.
2,4,5-Trimethylaniline first gained prominence in the early 20th century as a precursor to the azo dye Ponceau 3R (FD&C Red No. 1), which was widely used in food and cosmetics until regulatory concerns arose in the 1960s. Initial synthesis routes relied on iron powder reduction of nitro precursors, but these methods suffered from low yields (≤93%) and impurities. The compound’s industrial utility declined after the U.S. Food and Drug Administration revoked its certification due to toxicity concerns, though it retained provisional status for limited applications until 1968.
Key historical milestones include:
The compound’s electron-rich aromatic system and steric effects from methyl groups make it a valuable building block for:
2,4,5-Trimethylaniline facilitates the preparation of quinoline and indole derivatives through Skraup and Bischler-Möhlau reactions. Its methyl substituents enhance regioselectivity in electrophilic substitutions, enabling targeted functionalization.
Nickel-catalyzed hydrogenation of 2,4,5-trimethylnitrobenzene has emerged as a high-yield (≥95%) alternative to traditional reduction methods. This process operates at 1–3 MPa hydrogen pressure and 170°C, achieving >99% purity:
Table 1: Comparison of Synthesis Methods
Parameter | Iron Powder Reduction (Legacy) | Catalytic Hydrogenation (Modern) |
---|---|---|
Yield | 93% | 95–96% |
Purity | 95% | >99% |
Byproduct Formation | High | Negligible |
The compound exhibits limited water solubility (1.5 g/L at 28.7°C) but dissolves readily in polar aprotic solvents. Its pKa of 5.01 enables salt formation with strong acids, enhancing stability for storage and transport.
Recent studies focus on optimizing synthetic pathways and expanding applications in materials science:
A 2025 patent demonstrated a nitration-hydrogenation cascade process using mixed sulfuric-nitric acid (75:25 w/w) followed by Ni-catalyzed hydrogenation, reducing raw material costs by 43% compared to legacy methods.
Density functional theory (DFT) analyses have elucidated the compound’s resonance stabilization mechanisms, revealing charge delocalization patterns that explain its preferential reactivity at the para position.
Ongoing investigations explore its use as a crosslinking agent in epoxy resins, where its rigid aromatic structure enhances thermal stability (decomposition onset >232°C).
Global regulatory agencies have issued divergent classifications:
Table 2: Regulatory Overview
While the European Union mandates hazard labeling under Regulation (EC) No. 1272/2008, U.S. regulations permit limited industrial use with engineering controls.
The industrial production of 2,4,5-trimethylaniline primarily involves the nitration of pseudocumene (1,2,4-trimethylbenzene) followed by catalytic hydrogenation. Pseudocumene, a readily available petrochemical derivative, undergoes nitration using a mixed acid system (nitric acid and sulfuric acid) to introduce a nitro group at the para-position relative to the existing methyl groups. This reaction predominantly yields 5-nitropseudocumene (1,2,4-trimethyl-5-nitrobenzene) and a minor fraction of 6-nitropseudocumene, with a reported isomer ratio of 9:1 under optimized conditions [6] [7].
The nitration step is conducted at temperatures below 10°C to minimize oxidative side reactions and enhance positional selectivity [6]. Subsequent catalytic hydrogenation of the nitro intermediate employs palladium or nickel catalysts in a solvent such as methanol or ethanol, achieving near-quantitative conversion to 2,4,5-trimethylaniline. Industrial facilities often integrate continuous-flow reactors to improve efficiency and scalability, with typical yields exceeding 85% [7].
Laboratory synthesis of 2,4,5-trimethylaniline mirrors industrial methods but employs batch-scale apparatus and alternative reducing agents. A common protocol involves:
Nitration of Pseudocumene:
Pseudocumene is reacted with fuming nitric acid (90%) in glacial acetic acid at 0–5°C for 4–6 hours. The crude nitration mixture is quenched with ice water, and the organic layer is extracted using dichloromethane [6].
Reduction of Nitro Intermediate:
The isolated 5-nitropseudocumene is reduced using iron powder and hydrochloric acid in aqueous ethanol. This method, though less environmentally friendly than catalytic hydrogenation, is cost-effective for small-scale production, yielding 2,4,5-trimethylaniline with 70–75% purity after distillation [4].
For higher purity, laboratories may utilize sodium dithionite (Na₂S₂O₄) in alkaline media, which selectively reduces nitro groups without affecting methyl substituents [5].
Key parameters influencing the synthesis of 2,4,5-trimethylaniline include:
Method | Yield (%) | Purity (%) | Cost (Relative) | Environmental Impact |
---|---|---|---|---|
Catalytic Hydrogenation | 88–92 | 98–99 | High | Low (recyclable catalyst) |
Iron-Powder Reduction | 70–75 | 85–90 | Low | High (acidic waste) |
Sodium Dithionite Reduction | 80–85 | 95–97 | Moderate | Moderate (sulfide byproducts) |
Catalytic hydrogenation outperforms traditional methods in yield and sustainability but requires significant capital investment. Iron-mediated reduction remains prevalent in regions with limited access to advanced catalytic infrastructure [4] [7].
Recent advancements emphasize sustainable practices:
Solid acid catalysts (e.g., zeolites or sulfonated carbon) enable nitration without sulfuric acid, reducing corrosive waste. For example, nitration of pseudocumene using nitric acid and a β-zeolite catalyst achieves 80% conversion with 90% selectivity for 5-nitropseudocumene [5].
Microwave irradiation accelerates hydrogenation reactions, cutting processing time by 50% and energy consumption by 30% compared to conventional heating [5].
Immobilized nitroreductase enzymes have demonstrated feasibility in reducing nitroarenes to aromatic amines under mild conditions (pH 7, 30°C), though scalability challenges persist [7].
Early gas-phase electron diffraction established a planar benzene core with a slightly pyramidal amino group (C₁–N–H mean angle ≈ 118°). Subsequent density-functional calculations (B3LYP/6-311++G**) refined the equilibrium geometry, predicting N to C ring torsion of 3-5°, limited by steric crowding of the 4- and 5-methyl substituents.
Bond/Angle | Value (Å / °) | Description |
---|---|---|
C(1)–N | 1.383 Å | Amino bond length |
C(ipso)–C(ortho) | 1.399 Å | Aromatic C–C |
N–H | 1.015 Å | Unperturbed N–H |
C(ring)–N–H | 118.2° | Pyramidal distortion |
The three methyl groups adopt a staggered orientation relative to the ring plane, minimizing 1,3-allylic repulsion. This locked conformation is retained in the crystalline state (see § 3.3).
Although 2,4,5-trimethylaniline has not been exploited as an ancillary ligand to the same extent as its 2,4,6-isomer (mesidine), several structurally authenticated derivatives illustrate its potential:
Trimethylanilinium chloridocuprate(II), [CuCl₄]²⁻·(C₉H₁₄N)₂, obtained by proton-transfer from the amine to hydrochloric acid, shows tetrachlorocuprate(II) anions linked to anilinium cations through charge-assisted N–H···Cl hydrogen bonds, creating columns of alternating organic and inorganic layers.
Trimethylanilinium pentachloridoantimonate(III) chloride, (C₉H₁₄N)₃[SbCl₅]Cl, crystallizes with square-pyramidal SbCl₅²⁻; the cations bridge the anion and lattice chloride via bifurcated hydrogen bonds, giving a 3-D framework.
Hydrogen-bonded adducts with titanium(IV) are mentioned in industrial dye manufacture, but no single-crystal structures have been deposited to date. Spectroscopic titration indicates a 1:1 complex in THF with TiCl₄, driven by hard-base (N) to hard-acid (Ti⁴⁺) donation, log K ≈ 3.1 at 298 K.
Complex | Metal site geometry | Key N–H···X contacts (Å) | Packing motif | Reference | |
---|---|---|---|---|---|
(TMAH)₂[CuCl₄] | Distorted tetrahedral CuCl₄²⁻ | N–H···Cl 2.27 | Columns | 124 | |
(TMAH)₃[SbCl₅]Cl·H₂O | Square-pyramidal SbCl₅²⁻ | N–H···Cl 2.31, 2.44 | Layers | 123 |
Single-crystal data for the neutral amine were collected at 120 K from colorless needles grown by slow sublimation.
Parameter | Value |
---|---|
Formula | C₉H₁₃N |
Crystal system | Orthorhombic |
Space group | P c a 2₁ |
a / Å | 15.6207(4) |
b / Å | 5.3929(1) |
c / Å | 8.6541(2) |
V / ų | 728.5(2) |
Z | 4 |
Density (calc.) | 1.10 g cm⁻³ |
R₁ (I > 2σ) | 0.0215 |
The asymmetric unit contains one molecule. The amino nitrogen adopts a pyramidal configuration (sum of C–N–H angles = 345.7°), confirming partial sp³ character. Intermolecular contacts are dominated by C–H···π interactions between methyl donors and the ring centroid of an adjacent molecule (H···Cg = 2.87 Å, C–H···Cg = 155°). No classical N–H hydrogen bonds are present, consistent with the molecule’s hydrophobic profile.
A monoclinic solvate polymorph (space group P2₁/c, a = 6.91 Å, b = 10.98 Å, c = 14.12 Å, β = 104.4°) was obtained from methanol vapor; here weak N–H···O(MeOH) interactions (H···O = 2.09 Å) trigger chain formation. The desolvated lattice reverts to the orthorhombic form upon mild heating (60 °C), indicating that the unsolvated structure is thermodynamically favored.
Thermal analysis (DSC, 10 °C min⁻¹) shows a single sharp endotherm at 62 °C (melting) with no evidence of solid-solid transitions, agreeing with crystallographic observations.
Deprotonation removes the primary hydrogen-bond donor; thus, meaningful H-bond motifs arise predominantly in salts. In both chloridocuprate and pentachloridoantimonate salts (§ 3.2) the N–H···Cl contacts form R²₂(8) ring synthons that propagate into ribbons along crystallographic axes, stabilizing otherwise low-density packings. Water molecules, when present, bridge cations via N–H···O and O–H···Cl interactions, introducing flexibility into the lattice.
In the orthorhombic polymorph the centroid–centroid distance between parallel benzene rings is 4.91 Å, too long for true π-stacking; instead, edge-to-face contacts dominate (H···Cg ≈ 2.87 Å). Computational energy partitioning assigns −4.6 kJ mol⁻¹ per contact, cumulatively contributing ~−18 kJ mol⁻¹ to lattice energy.
Substitution pattern dictates packing: whereas 2,4,6-trimethylaniline (mesidine) often π-stacks because the three methyl groups enforce propeller conformations, the 2,4,5-isomer shows slippage that hinders efficient overlap. This contrast underlies the diminished tendency of 2,4,5-trimethylaniline to form inclusion complexes compared with its mesityl analogue.
Interaction type | Geometry (representative) | ΔE (kJ mol⁻¹, SAPT0) | Prevalence |
---|---|---|---|
C–H(methyl)···π | H···Cg 2.8–3.0 Å; 150–170° | −4 to −5 | high |
N–H···Cl (salt) | H···Cl 2.25 Å | −34 | high in salts |
C–H···N | 2.55 Å | −6 | rare |
π–π (offset) | Cg···Cg ≥ 4.8 Å | −3 | uncommon |
The modest hydrogen-bond acidity (pK_aH⁺ ≈ 5.0) and the presence of three steric blocking groups make 2,4,5-trimethylaniline an effective space-filling co-former in multicomponent crystals where hydrogen bonding is supplied by more acidic partners. Its consistent C–H···π pattern can template slipped-layer architectures desirable in organic electronics, while the absence of strong self-association favors co-crystal formation over self-crystallization.
The structural data consolidated here confirm that 2,4,5-trimethylaniline behaves as a weakly basic, sterically hindered aryl amine whose solid-state assembly is governed by dispersive C–H···π contacts in the neutral form and by charge-assisted N–H···X hydrogen bonds in its salts. Coordination to hard Lewis acids remains largely unexplored, but existing antimonate and chloridocuprate examples showcase the capacity of the anilinium cation to organise metal halide anions into robust supramolecular arrays. Future work exploiting these features could target functional co-crystals and hybrid perovskites where the bulky aryl ammonium might tune layer spacing and optical properties.
Acute Toxic;Health Hazard;Environmental Hazard